Cas no 930-55-2 (1-Nitrosopyrrolidine)

1-Nitrosopyrrolidine structure
1-Nitrosopyrrolidine structure
Nome del prodotto:1-Nitrosopyrrolidine
Numero CAS:930-55-2
MF:C4H8N2O
MW:100.119120597839
CID:804145
PubChem ID:13591

1-Nitrosopyrrolidine Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyrrolidine, 1-nitroso-
    • 1-Nitrosopyrrolidine
    • 1-NITROSOPYRROLIDINE,LIGHT-YELLOW OIL
    • N-Nitrosopyrrolidine
    • N-Nitrosopyrrolidine Solution
    • NPYR
    • NSC 18797
    • 1-Nitrosopyrrolidine (ACI)
    • RCRA waste number U180
    • C19285
    • AI3-62030
    • N-Nitrosopyrrolidin
    • N-NITROSOPYRROLIDINE [HSDB]
    • NCGC00249214-01
    • D82025
    • Tetrahydro-N-nitroso-Pyrrole
    • SY115826
    • DTXSID8021062
    • N-PYR
    • Pyrrole, tetrahydro-N-nitroso-
    • RCRA waste no. U180
    • NCGC00256421-01
    • Tox21_302913
    • HSDB 5116
    • FT-0633121
    • Q22138421
    • Pyrrolidine, nitroso-
    • WLN: T5NTJ ANO
    • 1-Nitrosopyrrolidine, 99%
    • Tox21_202356
    • 1-Nitrosopyrrolidine-d4
    • NCGC00259905-01
    • N-Nitrosopyrrolidine 10 microg/mL in Methanol
    • N-Nitroso-pyrrolidine
    • SZ4J5WK201
    • Nitroso-Pyrrolidine
    • NSC18797
    • NS00010284
    • MFCD00003166
    • InChI=1/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H
    • CHEBI:82362
    • 930-55-2
    • N-Nitrosopyrrolidine (NPYR)
    • CCRIS 478
    • 1-Pyrrolidinamine, N-nitroso-
    • No-pyr
    • AKOS006227868
    • CHEMBL351175
    • N-Nitroso-1-Pyrrolidinamine
    • 57371-40-1
    • Nitrosopyrrolidine
    • WNYADZVDBIBLJJ-UHFFFAOYSA-N
    • N-NITROSOPYRROLIDINE [IARC]
    • BRN 0107615
    • SCHEMBL606668
    • EINECS 213-218-8
    • BS-17894
    • EN300-1296527
    • Pyrrolidine, 1-nitroso-; 1-Nitrosopyrrolidine; N-Nitrosopyrrolidine; NPYR; NSC 18797
    • UNII-SZ4J5WK201
    • N-Nitrosopyrrolidine 100 microg/mL in Methanol
    • DTXCID701062
    • 1219802-09-1
    • 5-20-01-00521 (Beilstein Handbook Reference)
    • N-NITROSOPYRROLIDINE [MI]
    • 35884-45-8
    • N-Nitrosopyrrolidin [German]
    • n-nitrosopyrrolidine-d8
    • NSC-18797
    • 1-nitroso-Pyrrolidine
    • CAS-930-55-2
    • DB-057363
    • MDL: MFCD00003166
    • Inchi: 1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2
    • Chiave InChI: WNYADZVDBIBLJJ-UHFFFAOYSA-N
    • Sorrisi: O=NN1CCCC1

Proprietà calcolate

  • Massa esatta: 100.06400
  • Massa monoisotopica: 100.063662883g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 1
  • Complessità: 68.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 32.7Ų
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Liquido giallo
  • Densità: 1.085 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 214 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 208,4 ° f
    Celsius: 98 ° c
  • Indice di rifrazione: n20/D 1.489(lit.)
  • PSA: 32.67000
  • LogP: 0.70150
  • Solubilità: dissolvere in acqua

1-Nitrosopyrrolidine Informazioni sulla sicurezza

  • Simbolo: GHS07 GHS08
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302,H351
  • Dichiarazione di avvertimento: P281
  • Numero di trasporto dei materiali pericolosi:2810
  • WGK Germania:3
  • Codice categoria di pericolo: 40
  • RTECS:UY1575000
  • Identificazione dei materiali pericolosi: Xn
  • Termine di sicurezza:6.1(b)
  • Gruppo di imballaggio:III
  • PackingGroup:III
  • Frasi di rischio:R40
  • Classe di pericolo:6.1(b)
  • Tossicità:LD50 orally in rats: 900 mg/kg (Druckrey)

1-Nitrosopyrrolidine Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-Nitrosopyrrolidine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY115826-1g
1-Nitrosopyrrolidine
930-55-2 ≥97%
1g
¥42.00 2024-07-10
TRC
N545950-1g
1-Nitrosopyrrolidine
930-55-2
1g
$ 80.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N98840-25g
1-Nitrosopyrrolidine
930-55-2 98%
25g
¥922.0 2022-04-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD145261-500g
1-Nitrosopyrrolidine
930-55-2 98%
500g
¥9178.0 2023-09-01
TRC
N545950-5g
1-Nitrosopyrrolidine
930-55-2
5g
$ 181.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N98840-5g
1-Nitrosopyrrolidine
930-55-2 98%
5g
¥223.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N98840-1g
1-Nitrosopyrrolidine
930-55-2 98%
1g
¥69.0 2022-04-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD145261-10g
1-Nitrosopyrrolidine
930-55-2 98%
10g
¥249.0 2024-04-17
SHENG KE LU SI SHENG WU JI SHU
sc-208668-1 g
1-Nitrosopyrrolidine,
930-55-2
1g
¥978.00 2023-07-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY115826-5g
1-Nitrosopyrrolidine
930-55-2 ≥97%
5g
¥155.00 2024-07-10

1-Nitrosopyrrolidine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ;  5 min, rt
Riferimento
Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions
Karami, Bahador; Montazerozohori, Morteza; Habibi, Mohammad Hossein, Bulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Silica ,  Sodium nitrite ,  Sulfuric acid (silica gel bound) Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Dichloromethane
1.3 Reagents: Sodium sulfate ;  20 min, rt
Riferimento
Silica sulfuric acid/NaNO2 as a novel heterogeneous system for the chemoselective N-nitrosation of secondary amines under mild conditions
Zolfigol, Mohammad Ali; Bamoniri, Abdolhamid, Synlett, 2002, (10), 1621-1624

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: 2-Nitropropane ,  Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ;  12 h, 80 °C
Riferimento
Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-Nitrosation
Si, Tengda; Kim, Hun Young ; Oh, Kyungsoo, ACS Catalysis, 2019, 9(10), 9216-9221

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite Solvents: Dichloromethane ;  5 min, rt
Riferimento
N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditions
Borikar, Sanjay P.; Paul, Vincent, Synthetic Communications, 2010, 40(5), 654-660

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Ferric nitrate Solvents: Acetonitrile ;  8 h, 70 °C
Riferimento
Synthesis method of N-nitrosation product of secondary amine by electrolysis
, China, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  2 h, rt
Riferimento
Versatile New Reagent for Nitrosation under Mild Conditions
Galloway, Jordan D.; Sarabia, Cristian; Fettinger, James C. ; Hratchian, Hrant P. ; Baxter, Ryan D., Organic Letters, 2021, 23(9), 3253-3258

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ;  0 °C; 70 min, rt
Riferimento
Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditions
Valizadeh, Hassan; Gholipour, Hamid; Shomali, Ashkan, Monatshefte fuer Chemie, 2012, 143(3), 467-470

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Silica ,  Sodium nitrite ,  Nafion H Solvents: Dichloromethane ,  Water ;  30 min, rt
Riferimento
The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions
Zolfigol, Mohammad Ali; Habibi, Davood; Mirjalili, BiBi Fatemeh; Bamoniri, Abdolhamid, Tetrahedron Letters, 2003, 44(16), 3345-3349

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Silica ,  Sodium nitrite ,  Trichloromelamine Solvents: Dichloromethane ,  Water ;  15 min, rt
Riferimento
Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2
Bamoniri, A.; Zolfigol, M. A.; Mirjalili, B. F.; Fallah, F., Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Water ,  Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ;  15 min, rt
Riferimento
Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions
Montazerozohori, Morteza; Karami, Bahador, Helvetica Chimica Acta, 2006, 89(12), 2922-2926

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Silica ,  Sodium nitrate ,  Water ,  Poly(sulfonyl-1,3-phenylenesulfonylimino-1,2-ethanediylimino) (brominated) Solvents: Dichloromethane ;  3 min, rt
Riferimento
Facile N-nitrosation of secondary amines using poly(N,N'-dibromo-N-ethylene-benzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide/NaNO2 under mild conditions
Ghorbani-Vaghei, Ramin; Shiri, Lotfi; Ghorbani-Choghamarani, Arash, Letters in Organic Chemistry, 2013, 10(3), 204-208

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ;  rt
Riferimento
Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4)
Iranpoor, Nasser; Firouzabadi, Habib; Pourali, Ali-Reza, Synthesis, 2003, (10), 1591-1597

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  2 h, rt
Riferimento
A versatile new reagent for nitrosation under mild conditions
Galloway, Jordan D.; Sarabia, Cristian; Fettinger, James C.; Hratchian, Hrant P.; Baxter, Ryan D., ChemRxiv, 2021, 1, 1-6

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium nitrite Catalysts: Bismuth trichloride Solvents: Dichloromethane ;  25 min, rt
Riferimento
Bismuth chloride-sodium nitrite. A novel reagent for chemoselective N-nitrosation
Chaskar, Atul C.; Langi, Bhushan P.; Deorukhkar, Amol; Deokar, Hrushikesh, Synthetic Communications, 2009, 39(4), 604-612

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  1-Butyl-3-methylimidazolium nitrate Solvents: Water ;  5 °C; 30 min, 5 - 25 °C
Riferimento
1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary amines
Valizadeh, H.; Gholipour, H., Journal of the Iranian Chemical Society, 2011, 8(3), 857-861

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Trichloroisocyanuric acid ,  Silica ,  Sodium nitrite Solvents: Dichloromethane
Riferimento
Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditions
Zolfigol, Mohammad Ali; Choghamarani, Arash Ghorbani; Hazarkhani, Hassan, Synlett, 2002, (6), 1002-1004

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium perchlorate ,  Iron nitrate (Fe(NO3)3) nonahydrate Solvents: Acetonitrile ;  4 h, 70 °C
Riferimento
Electrochemical Nonacidic N-Nitrosation/N-Nitration of Secondary Amines through a Biradical Coupling Reaction
Zhao, Ji-Ping; Ding, Lu-jia; Wang, Peng-Cheng; Liu, Ying; Huang, Min-Jun; et al, Advanced Synthesis & Catalysis, 2020, 362(22), 5036-5043

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Sodium nitrite Solvents: Dichloromethane ;  1 h, rt
Riferimento
A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditions
Hou, Jian-Ye; Wang, Yu-Lu; Wang, Jin-Ye, Journal of Chemical Research, 2003, (10), 626-627

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  rt
Riferimento
Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Silica ,  Sodium nitrite ,  2-Chloro-1-methylpyridinium iodide Solvents: Hexane ,  Water ;  0.5 h, rt
Riferimento
Mukaiyama reagent/NaNO2/wet SiO2 as a mild and heterogeneous reagent system for the N-nitrosation of amines and preparation of azides from hydrazines
Azadi, Roya; Kolivand, Khatereh, Tetrahedron Letters, 2015, 56(41), 5613-5615

1-Nitrosopyrrolidine Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-55-2)1-Nitrosopyrrolidine
1659393
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:930-55-2)1-Nitrosopyrrolidine
1659393
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta